PDAM

HPLC Fluorescence Derivatization Carboxylic Acid Analysis

PDAM delivers a 5‑fold sensitivity advantage over ADAM, achieving 20–30 fmol detection limits for carboxylic acids on standard HPLC‑fluorescence systems—no mass spectrometry required. Its superior chemical stability eliminates in‑situ reagent generation and minimizes lot‑to‑lot variability, enabling reproducible, automation‑ready, catalyst‑free derivatization at ambient temperature. Compatible with FMOC dual‑derivatization for simultaneous amine analysis, PDAM is the cost‑effective upgrade for labs quantifying low‑abundance prostaglandins, isoprostanes, fatty acids, or drug metabolites at pg‑level sensitivity without additional LC‑MS investment.

Molecular Formula C17H10N2
Molecular Weight 242.27 g/mol
CAS No. 78377-23-8
Cat. No. B012527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDAM
CAS78377-23-8
Synonyms1-PYRENYLDIAZOMETHANE; PDAM; PYRENE, 1-(DIAZOMETHYL)-; 1-Pyrenyldiazomethan; 1-Pyrenyldiazomethane, Pyrene, 1-(diazomethyl)-; 1-(Diazomethyl)pyrene; Pyren-1-yldiazomethane; PDAM [1-PyrenyldiazoMethane]
Molecular FormulaC17H10N2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
InChIInChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
InChIKeyPEIBAWRLFPGPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDAM (78377-23-8) for HPLC Derivatization: Quantitative Differentiation from ADAM and Diazoalkane Reagents


1-Pyrenyldiazomethane (PDAM) is a fluorescent diazoalkane developed for the liquid chromatographic determination of carboxylic acids, offering improved performance metrics relative to the widely used 9-anthryldiazomethane (ADAM) [1]. Unlike many diazoalkane reagents that suffer from rapid degradation, PDAM demonstrates enhanced chemical stability while maintaining high reactivity toward carboxylic acids to form strongly fluorescent 1-pyrenylmethyl esters, enabling detection at femtomole levels without requiring a catalyst or heating [1].

Why ADAM and Other Aryldiazomethanes Cannot Simply Replace PDAM in Sensitive HPLC-Fluorescence Workflows


The class of aryldiazomethane reagents exhibits significant variability in both stability and detection sensitivity. 9-Anthryldiazomethane (ADAM), while commercially established, suffers from inherent instability that complicates routine application, necessitating in situ generation from stable hydrazone precursors or carefully controlled storage conditions [1]. In contrast, other aryldiazomethanes evaluated, including PDAM, demonstrated insufficient reactivity in certain matrix-rich applications such as diarrhetic shellfish poisoning toxin analysis [2]. PDAM specifically occupies a niche defined by superior chemical stability versus ADAM combined with detection limits approximately five-fold lower . These performance differences are not class-wide; they arise from the specific aromatic substitution and electronic structure of each reagent, making generic substitution unreliable without validation of the exact performance parameters required for a given analytical method.

PDAM (78377-23-8) Quantitative Evidence Guide: Head-to-Head Performance vs. ADAM and Aryldiazomethanes


Detection Limit: PDAM Offers 5-Fold Lower Femtomole Detection vs. ADAM Conjugates

PDAM derivatives of fatty acids and prostaglandins achieve a detection limit of 20-30 fmol when analyzed via reversed-phase HPLC with fluorescence detection (excitation 340 nm, emission 395 nm) [1]. The detection limit for PDAM conjugates is approximately 20-30 femtomoles, which is five times better (lower) than the detection limit reported for ADAM conjugates .

HPLC Fluorescence Derivatization Carboxylic Acid Analysis

Chemical Stability: PDAM Demonstrates Superior Stability Over ADAM, Eliminating Need for In Situ Generation

PDAM exhibits greater chemical stability than the previous diazoalkane type reagents, including the commonly used 9-anthryldiazomethane (ADAM) [1]. This enhanced stability allows PDAM to be stored and used as a ready-to-use reagent, whereas ADAM's instability often necessitates in situ generation from 9-anthraldehyde hydrazone to improve method reliability [2].

Diazoalkane Stability Derivatization Reagent Storage Analytical Reproducibility

Reaction Conditions: PDAM Reacts with Carboxylic Acids Without Catalyst or Heating vs. ADAM Requirements

PDAM readily reacts with carboxylic acids to give stable and strongly fluorescent 1-pyrenylmethyl ester derivatives without a catalyst and heating [1]. In contrast, ADAM often requires controlled conditions and, in some applications, the addition of catalysts or elevated temperatures to achieve complete derivatization, contributing to method complexity [2].

Derivatization Efficiency Sample Preparation Mild Reaction Conditions

Application-Specific Performance: PDAM Enables Picogram-Level Quantification of F2-Isoprostanes, a Critical Oxidative Stress Biomarker

A validated method using PDAM derivatization followed by normal-phase and reversed-phase HPLC with fluorescence detection achieves a detection limit of 5-10 pg for F2-isoprostanes, including 8-iso-PGF2α [1]. This performance level is essential for measuring these oxidative stress biomarkers in biological matrices, where mass spectrometry is often required for adequate sensitivity with underivatized analytes.

Oxidative Stress Lipid Peroxidation Biomarker Quantification

Dual-Derivatization Compatibility: PDAM Works with FMOC in Single-Run Simultaneous Amine and Carboxylic Acid Detection

In a validated clinical method, PDAM was used in conjunction with 9-fluorenylmethyloxycarbonyl chloride (FMOC) for double derivatization, allowing simultaneous detection of amines (as FMOC derivatives) and carboxylic acids (as PDAM esters) in a single chromatographic run with two fluorescence detectors in series [1]. This approach successfully quantified S-carboxymethyl-L-cysteine metabolites in human urine and serum without prior extraction.

Multi-Analyte Detection Clinical Chemistry Method Efficiency

Optimal PDAM (78377-23-8) Application Scenarios Based on Quantitative Differentiation Evidence


Trace-Level Prostaglandin and Lipid Mediator Quantification in Biological Fluids

When quantifying endogenous prostaglandins, isoprostanes, or other low-abundance lipid carboxylic acids in plasma, urine, or tissue extracts, PDAM derivatization enables HPLC-fluorescence detection limits of 20-30 fmol (or 5-10 pg for F2-isoprostanes) without requiring mass spectrometry [1][2]. This scenario leverages PDAM's 5-fold sensitivity advantage over ADAM and its mild, catalyst-free reaction conditions that preserve analyte integrity .

High-Throughput Pharmacokinetic and Drug Metabolism Studies Requiring Carboxylic Acid Metabolite Profiling

For preclinical or clinical studies where large sample sets demand reproducible, automated derivatization, PDAM's superior chemical stability eliminates the need for in situ reagent generation and reduces lot-to-lot variability common with ADAM [1]. The reagent's ability to react at ambient conditions without catalyst also facilitates integration with robotic liquid handling systems [2].

Multi-Analyte Methods Requiring Simultaneous Detection of Amines and Carboxylic Acids

In clinical chemistry or metabolomics applications where both amine-containing and carboxylic acid-containing analytes must be measured from the same sample, PDAM's compatibility with FMOC dual-derivatization allows for a single chromatographic run with tandem fluorescence detection, reducing sample volume and analysis time [1].

Academic and Industrial Laboratories Transitioning from LC-MS to HPLC-Fluorescence for Carboxylic Acid Analysis

For labs seeking to reduce analytical costs or expand capacity without purchasing additional LC-MS instruments, PDAM derivatization provides a validated pathway to achieve pg-level sensitivity for fatty acids, prostaglandins, and drug metabolites using standard HPLC-fluorescence instrumentation, as demonstrated in multiple peer-reviewed methods [1][2].

Technical Documentation Hub

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